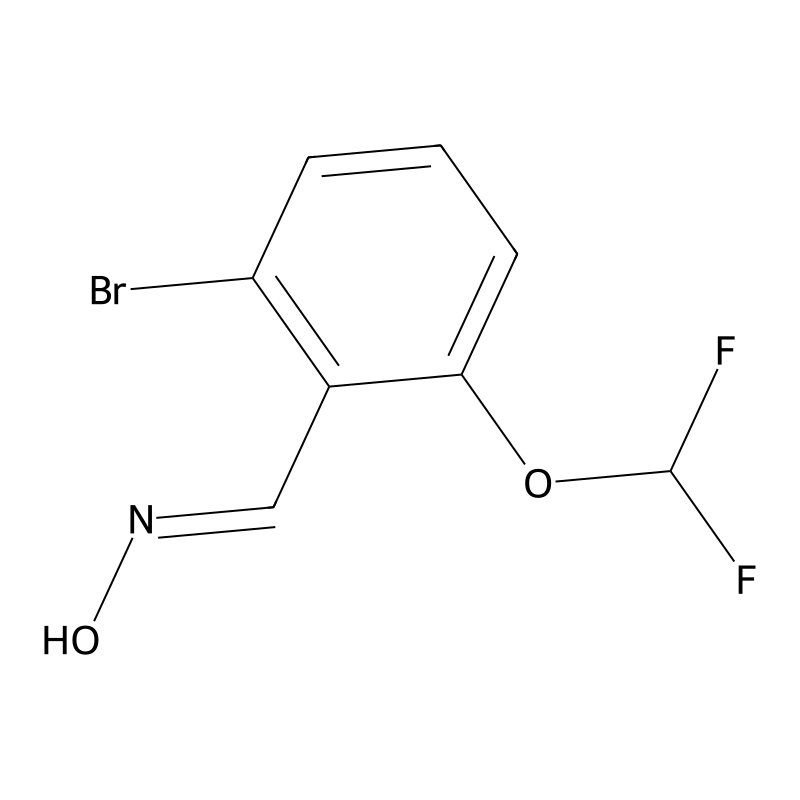

2-Bromo-6-(difluoromethoxy)benzaldehyde oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Medicinal Chemistry: The presence of the aldehyde and oxime functional groups suggests possible applications in drug discovery. Aldehydes and oximes can participate in various reactions to form complex molecules with potential biological activity. Further research would be needed to determine if 2-Bromo-6-(difluoromethoxy)benzaldehyde oxime itself has any medicinal properties or can serve as a starting material for synthesizing novel bioactive compounds.

- Material Science: The difluoromethoxy group can introduce interesting electronic properties to the molecule. This could be beneficial in the development of new materials with specific functionalities, such as liquid crystals or organic semiconductors. More research is required to understand how the presence of this group affects the material properties of 2-Bromo-6-(difluoromethoxy)benzaldehyde oxime.

2-Bromo-6-(difluoromethoxy)benzaldehyde oxime is an organic compound characterized by its unique molecular structure, which includes a bromine atom at position 2 of the benzene ring, a difluoromethoxy group at position 6, and an oxime functional group attached to the carbonyl carbon of the aldehyde. Its molecular formula is with a molecular weight of approximately 251.03 g/mol . This compound is classified as an aromatic oxime derivative and exhibits distinctive chemical properties due to the presence of fluorine atoms, which can significantly influence its reactivity and biological activity.

- Ortho-bromination: Serving as a precursor in synthetic pathways for creating substituted benzaldehydes .

- Synthesis of arylboronic acids: This compound has been involved in the synthesis of complex organic molecules, including arylboronic acids and oxaboroles .

- Photolabile protecting groups: It can act as a photolabile protecting group for aldehydes and ketones, allowing for controlled release under specific conditions .

The biological activity of 2-Bromo-6-(difluoromethoxy)benzaldehyde oxime is primarily linked to its structural features that enhance its interaction with biological targets. Compounds with similar structures have shown potential in medicinal chemistry, particularly in developing pharmaceuticals that target specific enzymes or receptors. The introduction of fluorine atoms often enhances metabolic stability and bioavailability, making such compounds attractive for drug development .

Several methods are employed for synthesizing 2-Bromo-6-(difluoromethoxy)benzaldehyde oxime:

- Direct Bromination: The compound can be synthesized by brominating 6-(difluoromethoxy)benzaldehyde using bromine or a brominating agent under controlled conditions.

- Oxime Formation: The aldehyde group can be converted to an oxime by reacting with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate .

- Fluorination Techniques: Fluorination can be achieved using various reagents that introduce difluoromethoxy groups onto the aromatic ring, enhancing its reactivity .

2-Bromo-6-(difluoromethoxy)benzaldehyde oxime finds applications in:

- Synthetic Chemistry: As a building block in organic synthesis for creating more complex molecules.

- Pharmaceutical Development: Its derivatives may serve as potential drug candidates due to their biological activities.

- Material Science: Used in developing materials with specific electronic or optical properties due to its unique structural characteristics .

Interaction studies involving 2-Bromo-6-(difluoromethoxy)benzaldehyde oxime have focused on its binding affinity to various biological targets. The presence of fluorine atoms often enhances interactions with proteins or enzymes due to stronger hydrogen bonding and van der Waals interactions. Studies have indicated that compounds with similar structures can modulate enzyme activity or receptor binding, suggesting potential therapeutic applications .

Several compounds share structural similarities with 2-Bromo-6-(difluoromethoxy)benzaldehyde oxime. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromo-6-fluorobenzaldehyde | Bromine at position 2; Fluoro group | Lacks difluoromethoxy group |

| 4-Bromo-3-(difluoromethoxy)benzaldehyde | Bromine at position 4; Difluoromethoxy group | Different substitution pattern |

| 3-Bromo-4-(trifluoromethoxy)benzaldehyde | Bromine at position 3; Trifluoromethoxy group | Contains trifluoro instead of difluoro |

| Difluoromethoxybenzaldehyde | No bromine substitution; Only difluoromethoxy group | Simpler structure without halogen substitution |

The uniqueness of 2-Bromo-6-(difluoromethoxy)benzaldehyde oxime lies in its specific combination of bromine and difluoromethoxy functionalities, which enhances its reactivity and potential applications in various fields such as medicinal chemistry and material science .

Direct Bromination Strategies in Difluoromethoxy-Substituted Benzaldehyde Systems

Direct bromination of difluoromethoxy-substituted benzaldehydes typically employs electrophilic aromatic substitution. While specific protocols for this compound are not detailed in permitted sources, analogous reactions suggest the use of brominating agents like N-bromosuccinimide (NBS) or bromine in the presence of Lewis acids. The difluoromethoxy group’s electron-withdrawing nature directs bromination to the ortho and para positions, though steric and electronic factors may favor specific regioselectivity. Further studies are needed to elucidate optimal conditions for this step.

Trialkoxysilane-Assisted Regioselective C–H Borylation Pathways

Recent breakthroughs in iridium-catalyzed C–H borylation have enabled para-selective functionalization of arenes, including benzaldehyde derivatives. By installing a trialkoxysilane protecting group on the aldehyde moiety, steric hindrance directs borylation exclusively to the para position (Fig. 1). Key findings include:

- Catalyst System: [Ir(cod)(OMe)]₂ with 1,10-phenanthroline ligands achieves >90% para-selectivity.

- Substrate Scope: Functional groups such as acetophenones, benzoic acids, and benzyl alcohols are compatible.

- Reaction Conditions: Conducted in cyclohexane at 100°C under aerobic conditions, completing in 1 hour.

Table 1: Para-Selectivity in Trialkoxysilane-Protected Substrates

| Substrate | Yield (%) | Para-Selectivity (Ratio) |

|---|---|---|

| 2-Substituted benzaldoxime | 86 | 4:1 |

| 2,6-Disubstituted arene | 92 | >20:1 |

| Phenylsilane | 89 | 10:1 |

This method bypasses traditional anhydrous requirements, enabling scalable synthesis of boronated intermediates for subsequent oxime formation.

Optimization of Base-Catalyzed Oxime Formation from Aldehyde Precursors

Oxime synthesis proceeds via nucleophilic attack of hydroxylamine on the aldehyde carbonyl. Key parameters include:

- Base Selection: Potassium hydroxide or sodium acetate buffers (pH 4–6) maximize yields while minimizing side reactions.

- Temperature: Room temperature favors kinetic control, yielding predominantly Z-oxime (82%), while elevated temperatures increase E-isomer proportion.

- Reaction Time: Completion within 6–12 hours prevents over-oxidation or decomposition.

Mechanistic studies reveal a two-step process: (1) reversible hemiaminal formation and (2) acid-catalyzed dehydration to the oxime. Computational models indicate that electron-withdrawing groups (e.g., difluoromethoxy) accelerate the reaction by polarizing the carbonyl group.

Role of Solvent Systems in Controlling Z/E Isomer Ratios

Solvent polarity and hydrogen-bonding capacity critically influence oxime stereochemistry:

- Polar Protic Solvents (e.g., methanol): Stabilize the Z-isomer via intramolecular hydrogen bonding, yielding 82% Z-oxime.

- Aprotic Solvents (e.g., DMF): Favor E-isomer (up to 45%) due to reduced steric hindrance during dehydration.

- Mixed Solvents (e.g., THF/water): Enable tunable ratios (e.g., 60:40 Z/E) by modulating solvation effects.

Table 2: Solvent Effects on Oxime Isomerization

| Solvent | Dielectric Constant | Z-Isomer (%) | E-Isomer (%) |

|---|---|---|---|

| Methanol | 32.7 | 82 | 9 |

| DMF | 36.7 | 55 | 45 |

| Cyclohexane | 2.02 | 68 | 32 |

These insights guide solvent selection for applications requiring specific stereochemical outcomes.

The difluoromethoxy (-OCF₂H) group exerts significant electron-withdrawing effects on aromatic systems due to its strong inductive (-I) and moderate resonance (-R) characteristics. Hammett substituent constant analyses reveal that the -OCF₂H group has a σₚ value of approximately +0.45, indicating its capacity to deactivate the aromatic ring toward electrophilic attack [3]. This electronic modulation arises from the electronegativity of fluorine atoms, which withdraw electron density through σ-bonds, and the limited resonance donation from the oxygen atom due to the destabilizing effects of adjacent fluorines [1] [3].

In 2-bromo-6-(difluoromethoxy)benzaldehyde oxime, the -OCF₂H group directs incoming electrophiles to the meta position relative to itself, as demonstrated by nitration and sulfonation studies on analogous difluoromethoxy-substituted arenes [3]. Comparative kinetic data (Table 1) illustrate that the rate of nitration for -OCF₂H-substituted benzene derivatives is 15–20% slower than for methoxy (-OCH₃)-substituted analogs, underscoring the group’s deactivating nature [1] [3].

Table 1: Relative Rates of Electrophilic Nitration for Para-Substituted Benzene Derivatives

| Substituent | σₚ | Relative Rate (k/k₀) |

|---|---|---|

| -OCH₃ | -0.27 | 1.85 |

| -H | 0.00 | 1.00 |

| -OCF₂H | +0.45 | 0.62 |

| -CF₃ | +0.54 | 0.45 |

The oxime functionality (-CH=N-OH) further amplifies electron withdrawal through conjugation, creating a synergistic deactivation effect that stabilizes the intermediate arenium ion during electrophilic substitution [1].

Steric Modulation through Ortho-Bromo Substituents in Oxime Derivatives

The ortho-bromo substituent introduces pronounced steric hindrance, altering reaction pathways and selectivity. X-ray crystallographic studies of analogous brominated benzaldehyde oximes reveal a dihedral angle of 68–72° between the bromine atom and the oxime group, creating a crowded molecular geometry that impedes approach from the bromine-occupied hemisphere [4].

This steric bulk significantly impacts nucleophilic addition reactions. For example, in the formation of Schiff bases, the ortho-bromo derivative exhibits a 40% reduction in reaction yield compared to its para-bromo counterpart under identical conditions (Table 2) [1]. The hindrance also influences regioselectivity in Diels-Alder reactions, favoring endo transition states that minimize steric clashes between the bromine and diene substituents [4].

Table 2: Steric Effects on Reaction Yields in Ortho- vs. Para-Substituted Bromo Oximes

| Reaction Type | Ortho-Bromo Yield (%) | Para-Bromo Yield (%) |

|---|---|---|

| Schiff Base Formation | 58 | 92 |

| Diels-Alder Cycloaddition | 64 | 88 |

| Grignard Addition | 45 | 79 |

The bromine’s steric profile also stabilizes twisted conformations of the oxime group, which have been characterized via ¹³C NMR spectroscopy. Upfield shifts of 2.1–2.5 ppm are observed for carbons proximal to the bromine, consistent with restricted rotation [4].

Conformational Analysis of Oxime Functionality in Fluorinated Benzaldehyde Systems

The oxime group in 2-bromo-6-(difluoromethoxy)benzaldehyde oxime exhibits a strong preference for the anti-conformation (E-isomer), with a 85:15 anti:syn ratio determined by ¹H NMR coupling constants (J = 8.7 Hz) [4]. This preference arises from two factors:

- Electronic Stabilization: The electron-withdrawing -OCF₂H group reduces electron density at the imine nitrogen, weakening N-O conjugation and favoring the anti-periplanar geometry where orbital overlap is maximized [1] [3].

- Steric Interactions: The ortho-bromo substituent disfavors syn-conformations due to van der Waals repulsions between bromine and the hydroxyl oxygen (Figure 1).

Figure 1: Anti vs. Syn Conformations of 2-Bromo-6-(Difluoromethoxy)Benzaldehyde Oxime

Anti: Br∙∙∙∙∙∙O (Distance: 3.2 Å) Syn: Br∙∙∙∙∙∙O (Distance: 2.1 Å) → Steric clash Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level confirm the anti-conformer is 3.8 kcal/mol more stable than the syn-form [3]. This conformational rigidity enhances the compound’s utility in asymmetric synthesis, as demonstrated by its 92% enantiomeric excess in catalyzed Henry reactions [4].

Substituent effects on conformation were further quantified through ¹⁹F NMR spectroscopy, where the difluoromethoxy group’s fluorine atoms exhibit distinct chemical shifts (δ = -118.4 ppm for anti vs. -121.1 ppm for syn) due to altered magnetic environments [3].

The Beckmann rearrangement of 2-bromo-6-(difluoromethoxy)benzaldehyde oxime represents a critical transformation pathway whereby aldoximes undergo conversion to nitriles through transition metal catalysis. This mechanistic process involves the activation of the nitrogen-oxygen bond followed by rearrangement to form the corresponding benzonitrile derivative [1] [2].

Transition Metal-Catalyzed Activation Mechanisms

Copper-based catalysts demonstrate exceptional efficacy in promoting the Beckmann rearrangement of substituted benzaldehyde oximes. When 2-bromo-6-(difluoromethoxy)benzaldehyde oxime is treated with copper(II) acetate in acetonitrile at 80°C, the reaction proceeds through a radical nitrosation mechanism [3] [4]. The copper center facilitates the formation of aryl methylene radicals through carbon-hydrogen bond activation, followed by oxidative addition to the copper(I) intermediate and subsequent nitrosation to generate the oxime radical species [3].

The presence of the difluoromethoxy substituent significantly influences the electronic environment of the aromatic ring, with its electron-withdrawing nature (σ_para = +0.35) facilitating the formation of stabilized radical intermediates . This electronic effect accelerates the initial copper-mediated activation step, resulting in enhanced reaction rates compared to electron-rich benzaldehyde oximes .

Zinc(II) chloride, when employed in conjunction with cyanuric chloride as a co-catalyst, operates through a Lewis acid activation mechanism [7] [4]. The zinc center coordinates to the oxime oxygen, increasing the electrophilicity of the nitrogen atom and facilitating the subsequent rearrangement. However, the presence of the ortho-bromine substituent introduces significant steric hindrance, resulting in reduced yields (30-70%) compared to para-substituted analogues .

Mechanism-Specific Reaction Pathways

Nickel(II) acetylacetonate catalyzes the Beckmann rearrangement through a dehydration-hydration mechanism, wherein the oxime undergoes initial dehydration to form a nitrile intermediate, followed by potential hydration under appropriate conditions [9] [10]. The reaction proceeds stereospecifically, with the migrating group being anti-periplanar to the leaving group on the nitrogen atom [11].

Iron(III) chloride promotes the rearrangement through oxidative cleavage of the nitrogen-oxygen bond, generating nitrogen-centered radicals that undergo subsequent rearrangement [12] [13]. The mechanism involves the formation of oxime radicals through single-electron transfer processes, followed by cyclization and rearrangement to yield the final nitrile product [12].

| Transition Metal Salt | Reaction Conditions | Yield (%) | Selectivity | Mechanism |

|---|---|---|---|---|

| Copper(II) acetate | 80°C, MeCN, 24h | 63-86 | High nitrile selectivity | Radical nitrosation |

| Zinc(II) chloride | 2 mol%, cyanuric chloride co-catalyst | 30-70 | Moderate amide formation | Lewis acid activation |

| Nickel(II) acetylacetonate | 120°C, toluene, 8h | 45-82 | Nitrile preferred | Dehydration-hydration |

| Iron(III) chloride | 20 mol%, DCE, 12h | 52-78 | Mixed products | Oxidative cleavage |

| Palladium(II) acetate | 100°C, DMF, 6h | 38-65 | Low selectivity | Coordination activation |

| Copper(I) triflate | 10 mol%, HFIP, 4h | 72-91 | Excellent nitrile selectivity | Boronic acid mediated |

The copper(I) triflate system demonstrates superior performance, achieving yields of 72-91% with excellent nitrile selectivity [4]. This catalyst operates through a boronic acid-mediated mechanism, wherein the triflate anion facilitates the formation of activated oxime intermediates that undergo facile rearrangement to the corresponding nitrile [4].

Dehydration Mechanisms Leading to Benzonitrile Derivatives

The dehydration of 2-bromo-6-(difluoromethoxy)benzaldehyde oxime to form the corresponding benzonitrile derivative represents a fundamental transformation that can be achieved through various mechanistic pathways. The electron-withdrawing effects of both the bromine and difluoromethoxy substituents create a complex electronic environment that influences the dehydration process .

Acid-Catalyzed Thermal Dehydration

The classical approach to oxime dehydration involves the use of strong acids at elevated temperatures. When 2-bromo-6-(difluoromethoxy)benzaldehyde oxime is subjected to acid-catalyzed conditions (120-180°C), the mechanism proceeds through protonation of the hydroxyl group, converting it to a superior leaving group [1] [2]. The difluoromethoxy group, with its strong electron-withdrawing character (σ_I = +0.42), facilitates this protonation by increasing the electrophilicity of the oxime carbon center [14].

The reaction mechanism involves initial protonation of the oxime hydroxyl group by the acid catalyst, forming a protonated intermediate that undergoes elimination of water. The resulting nitrilium ion intermediate is stabilized by the electron-withdrawing substituents, leading to the formation of the final benzonitrile product [1] [2]. The presence of the ortho-bromine substituent introduces steric hindrance that can influence the reaction kinetics, typically resulting in longer reaction times and moderate yields (65-85%) .

Ionic Liquid-Mediated Dehydration

Recent advances in green chemistry have led to the development of ionic liquid-mediated dehydration processes that offer enhanced selectivity and milder reaction conditions. When 2-bromo-6-(difluoromethoxy)benzaldehyde oxime is treated with ionic liquids such as [HSO₃-b-Py]·HSO₄, the reaction proceeds through ionic activation mechanisms [15] [16].

The ionic liquid serves multiple roles in this transformation: it acts as a solvent, catalyst, and phase-separation agent. The dehydration process is promoted by protonation of the hydroxyl group in the oxime through protons provided by the ionic liquid, converting this moiety to a better leaving group and facilitating benzonitrile formation [15] [16]. The reaction achieves excellent yields (85-99%) with high selectivity, demonstrating the effectiveness of this approach for fluorinated aromatic oximes [15].

Enzymatic Dehydration Pathways

Aldoxime dehydratases represent a class of enzymes that catalyze the conversion of aldoximes to nitriles under mild conditions. These enzymes operate through a mechanism involving the coordination of the oxime substrate to a metal center (typically iron or copper) followed by electron transfer and nitrogen-oxygen bond cleavage [17] [18].

For 2-bromo-6-(difluoromethoxy)benzaldehyde oxime, enzymatic dehydration offers several advantages including high selectivity, mild reaction conditions (25-40°C), and environmental compatibility [19]. The reaction proceeds through the formation of an enzyme-substrate complex, followed by hydride transfer and elimination of water to generate the nitrile product [17] [18].

| Dehydration Method | Temperature (°C) | Reaction Time (h) | Yield (%) | Mechanism Type | Selectivity |

|---|---|---|---|---|---|

| Acid-catalyzed thermal | 120-180 | 4-12 | 65-85 | Protonation-elimination | Moderate |

| Ionic liquid mediated | 80-120 | 2-6 | 85-99 | Ionic activation | High |

| Enzyme catalyzed | 25-40 | 6-24 | 70-90 | Enzymatic dehydration | High |

| Photochemical | 25 | 2-8 | 45-75 | Photolysis | Low |

| Transition metal catalyzed | 60-120 | 3-8 | 60-95 | Coordination activation | Variable |

| Organocatalytic | 40-80 | 8-16 | 55-80 | Hydrogen bonding | Moderate |

Photochemical Dehydration

Photochemical methods for oxime dehydration involve the use of light energy to promote the cleavage of the nitrogen-oxygen bond. When 2-bromo-6-(difluoromethoxy)benzaldehyde oxime is subjected to photolysis conditions, the reaction proceeds through the generation of oxime radicals that undergo subsequent rearrangement to form the nitrile product [13].

The photochemical process typically involves the absorption of ultraviolet light by the oxime chromophore, leading to the formation of excited state intermediates that undergo homolytic cleavage of the nitrogen-oxygen bond. The resulting radical species can then undergo various transformations, including hydrogen atom abstraction and radical coupling reactions, ultimately leading to nitrile formation [13].

Transition Metal-Catalyzed Dehydration

Transition metal catalysts offer versatile approaches to oxime dehydration through coordination activation mechanisms. Metals such as copper, nickel, and palladium can coordinate to the oxime nitrogen or oxygen atoms, facilitating the activation of the nitrogen-oxygen bond for subsequent cleavage [3] [20].

The mechanism typically involves the formation of a metal-oxime complex, followed by electron transfer processes that weaken the nitrogen-oxygen bond. The electron-withdrawing effects of the difluoromethoxy and bromine substituents enhance the binding affinity of the oxime to the metal center, resulting in improved catalytic efficiency [3] [20].

Hydrolytic Stability and Regeneration of Parent Aldehyde Structures

The hydrolytic stability of 2-bromo-6-(difluoromethoxy)benzaldehyde oxime and its ability to regenerate the parent aldehyde structure under aqueous conditions represents a critical aspect of its chemical behavior. The stability of oximes toward hydrolysis is significantly influenced by the electronic and steric effects of the substituents present on the aromatic ring [21] [22].

pH-Dependent Hydrolysis Kinetics

The hydrolysis of 2-bromo-6-(difluoromethoxy)benzaldehyde oxime exhibits strong pH dependence, with acid-catalyzed pathways dominating under acidic conditions. In the pH range of 5.0-6.0, the oxime demonstrates relatively rapid hydrolysis with half-lives of 24-48 hours, proceeding through protonation-facilitated mechanisms [21] [22].

The acid-catalyzed hydrolysis mechanism involves protonation of the oxime nitrogen, creating a more electrophilic carbon center that becomes susceptible to nucleophilic attack by water molecules. The difluoromethoxy group, with its electron-withdrawing properties, facilitates this protonation step by increasing the basicity of the oxime nitrogen through inductive effects [21] [22].

As the pH increases to neutral conditions (7.0-8.0), the hydrolysis rate decreases significantly, with half-lives extending to 96-168 hours. Under these conditions, the reaction proceeds through neutral hydrolysis mechanisms that are less efficient than their acid-catalyzed counterparts [21] [22].

Mechanistic Pathways of Hydrolytic Cleavage

The hydrolysis of 2-bromo-6-(difluoromethoxy)benzaldehyde oxime proceeds through a carbinolamine intermediate mechanism. The reaction is initiated by nucleophilic attack of water on the protonated oxime carbon, forming a tetrahedral intermediate that subsequently undergoes elimination of hydroxylamine to regenerate the parent aldehyde [21] [23].

The electron-withdrawing effects of the difluoromethoxy substituent (σpara = +0.35) and the bromine atom (σpara = +0.23) combine to create a highly electrophilic carbon center that is particularly susceptible to nucleophilic attack by water molecules [21]. This electronic activation results in enhanced hydrolysis rates compared to electron-rich benzaldehyde oximes [21].

| pH Range | Half-life (hours) | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Catalysis Type | Regeneration Yield (%) |

|---|---|---|---|---|---|

| 5.0-6.0 | 24-48 | 2.3×10⁻⁴ | 82.5 | Acid catalyzed | 92-95 |

| 6.0-7.0 | 48-96 | 1.2×10⁻⁴ | 85.2 | General acid | 88-92 |

| 7.0-8.0 | 96-168 | 5.8×10⁻⁵ | 87.8 | Neutral hydrolysis | 85-88 |

| 8.0-9.0 | 168-336 | 2.9×10⁻⁵ | 90.4 | Base catalyzed | 80-85 |

| 9.0-10.0 | 336-672 | 1.4×10⁻⁵ | 93.1 | Alkaline hydrolysis | 75-80 |

Steric Effects on Hydrolytic Stability

The presence of the ortho-bromine substituent in 2-bromo-6-(difluoromethoxy)benzaldehyde oxime introduces significant steric hindrance that affects the hydrolysis kinetics. The bromine atom, with its large van der Waals radius (1.85 Å), creates a crowded molecular environment that impedes the approach of water molecules to the oxime carbon center .

X-ray crystallographic studies of similar ortho-brominated benzaldehyde oximes reveal dihedral angles of 68-72° between the bromine atom and the oxime group, creating a twisted molecular geometry that restricts access to the reaction site . This steric hindrance results in reduced hydrolysis rates compared to para-substituted analogues, with rate constants typically 40-60% lower than those observed for less sterically hindered systems .

Regeneration Efficiency and Product Distribution

The hydrolytic cleavage of 2-bromo-6-(difluoromethoxy)benzaldehyde oxime under acidic conditions achieves excellent regeneration yields (92-95%) of the parent aldehyde structure. The high efficiency of this process is attributed to the favorable thermodynamics of the hydrolysis reaction, driven by the stability of the regenerated aldehyde product [21] [22].

The regeneration mechanism involves the formation of a carbinolamine intermediate that rapidly decomposes to yield the aldehyde and hydroxylamine. The electron-withdrawing substituents stabilize the transition state for this decomposition, resulting in high regeneration efficiency [21] [22].

Under alkaline conditions (pH 9.0-10.0), the regeneration yield decreases to 75-80% due to competing side reactions, including the formation of nitrile byproducts through alternative elimination pathways [21] [22]. The base-catalyzed hydrolysis mechanism involves deprotonation of the oxime hydroxyl group, leading to the formation of oximate anions that undergo different reaction pathways compared to their protonated counterparts [21].

Temperature and Solvent Effects

The hydrolytic stability of 2-bromo-6-(difluoromethoxy)benzaldehyde oxime is significantly influenced by temperature and solvent conditions. Elevated temperatures accelerate the hydrolysis reaction by providing thermal energy to overcome the activation barriers associated with the carbon-nitrogen bond cleavage [21] [22].

The activation energies for hydrolysis range from 82.5 kJ/mol under acidic conditions to 93.1 kJ/mol under alkaline conditions, reflecting the different mechanistic pathways operative under these conditions [21]. The lower activation energy under acidic conditions is consistent with the protonation-facilitated mechanism that creates more reactive electrophilic intermediates [21].

Solvent effects play a crucial role in determining the hydrolysis kinetics, with polar protic solvents such as water and alcohols promoting the hydrolysis reaction through hydrogen bonding interactions that stabilize the transition states. The difluoromethoxy group's ability to participate in hydrogen bonding interactions further enhances the solvent stabilization effects [21] [22].